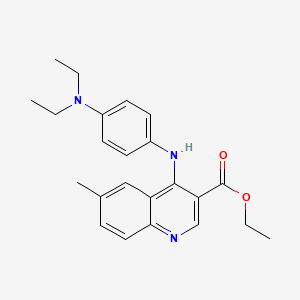

Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate

Overview

Description

Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate (EDPMQC) is a quinoline derivative that has been studied for its potential applications in scientific research. It is an organic compound that is composed of two different components, namely, ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline and carboxylic acid. The compound has been studied for its potential applications in in vivo and in vitro research, as well as its biochemical and physiological effects.

Scientific Research Applications

Application in Neurodegenerative Diseases

Specific Scientific Field

Summary of the Application

MCU-i4 is used as a negative modulator of the mitochondrial calcium uniporter (MCU) complex, which plays a crucial role in the regulation of cell death, specifically a type called ferroptosis . Ferroptosis is an iron- and reactive oxygen species (ROS)-dependent form of regulated cell death, implicated in neurodegenerative diseases like Alzheimer’s disease and Parkinson’s disease .

Methods of Application or Experimental Procedures

MCU-i4, along with other known negative modulators of the MCU complex, were evaluated for their ability to prevent mitochondrial dysfunction and ferroptotic cell death. The compounds were tested on HT22 cells, human dopaminergic neurons, and mouse primary cortical neurons .

Results or Outcomes

The application of MCU-i4 resulted in the protection of these cells against ferroptotic cell death. This suggests that negative modulation of the MCU complex could be a potential therapeutic option for diseases associated with ferroptotic cell death .

Application in Muscle Cell Growth

Specific Scientific Field

Summary of the Application

MCU-i4, along with another compound MCU-i11, were identified as negative modulators of the MCU that decrease mitochondrial Ca2+ uptake. They bind to MICU1, a key MCU interactor that controls channel gating .

Methods of Application or Experimental Procedures

These compounds were tested for their ability to modulate mitochondrial Ca2+ uptake. The compounds were applied to cells, and their effects on mitochondrial Ca2+ uptake were measured .

Results or Outcomes

The application of MCU-i4 and MCU-i11 resulted in a decrease in mitochondrial Ca2+ uptake. This suggests that these compounds could play a role in muscle cell growth .

properties

IUPAC Name |

ethyl 4-[4-(diethylamino)anilino]-6-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-5-26(6-2)18-11-9-17(10-12-18)25-22-19-14-16(4)8-13-21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWXBJCWHVMATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate | |

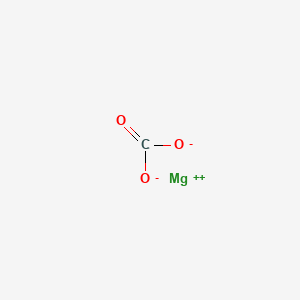

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B1675915.png)